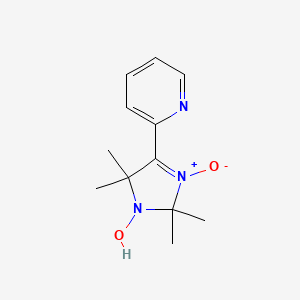
N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide, also known as BTCP, is a chemical compound that belongs to the class of phenethylamines. It is a potent and selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This property makes it a valuable tool for scientific research, especially in the field of neuroscience.
Wirkmechanismus
N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide works by blocking the reuptake of dopamine, which leads to an increase in its concentration in the synapse. This, in turn, activates dopamine receptors and produces its effects on the brain. The exact mechanism of action of N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide is still not fully understood, but it is thought to involve interactions with transporters and receptors in the brain.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide has been shown to produce a range of biochemical and physiological effects in the brain. These include increased dopamine release, activation of dopamine receptors, and changes in the activity of other neurotransmitters. It has also been shown to produce changes in behavior, such as increased locomotor activity and stereotypy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide for lab experiments is its potency and selectivity for dopamine reuptake inhibition. This makes it a valuable tool for studying the role of dopamine in the brain. However, its potential for abuse and toxicity limits its use in certain experiments. Additionally, its effects on other neurotransmitters and behavior can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Another area of interest is its interactions with other neurotransmitter systems, which could provide insights into the mechanisms underlying complex behaviors. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide and its potential limitations for lab experiments.
Synthesemethoden
The synthesis of N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide involves the reaction of 3,5-dimethoxyphenylacetonitrile with cyclobutanecarbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in animal models of Parkinson's disease, depression, and addiction. It has also been used as a tool to study the role of dopamine in the brain.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-6-10(7-12(8-11)17-2)14-13(15)9-4-3-5-9/h6-9H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXYQAXXAICJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2CCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5794985.png)
![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)

![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)


![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5795022.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)

![N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5795053.png)

![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)